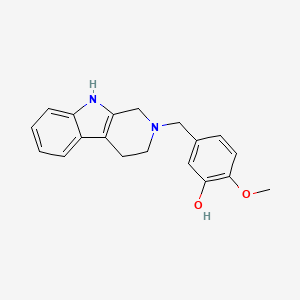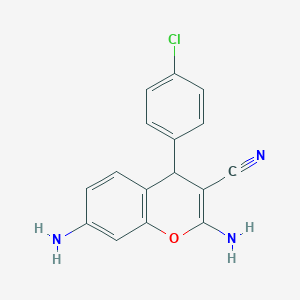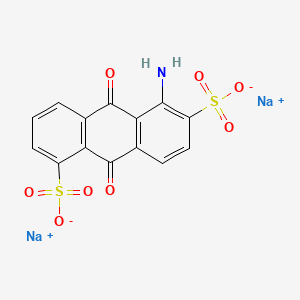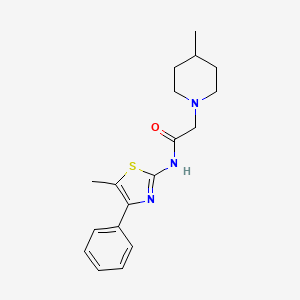
2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, also known as pinoline, is a naturally occurring compound found in the human body and various plant species. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It also interacts with the antioxidant defense system, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
Pinoline has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, including dopamine and serotonin, in the brain. It also enhances the activity of antioxidant enzymes, which help to protect the brain against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Pinoline has several advantages as a research tool. It is a naturally occurring compound, which makes it easier to study its effects in the body. It is also relatively easy to synthesize, which allows for large-scale production. However, 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has some limitations as a research tool. It is not very stable and can degrade quickly, which makes it difficult to store and transport. It also has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol. One potential area of research is its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its potential use as an antioxidant and anti-inflammatory agent in the treatment of cancer. Additionally, further studies are needed to understand the mechanism of action of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol and its effects on various neurotransmitters and enzymes in the body.
Conclusion:
In conclusion, 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is a naturally occurring compound with potential therapeutic applications in various diseases. It possesses antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases and cancer. Further research is needed to understand its mechanism of action and its effects on various neurotransmitters and enzymes in the body.
Synthesis Methods
Pinoline can be synthesized through the condensation of 2-methoxyphenol and tryptamine in the presence of a catalyst. The reaction yields 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol as the major product with a moderate yield.
Scientific Research Applications
Pinoline has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
2-methoxy-5-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-19-7-6-13(10-18(19)22)11-21-9-8-15-14-4-2-3-5-16(14)20-17(15)12-21/h2-7,10,20,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIRYXWTLSPJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5027852.png)


![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)

![5-bromo-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B5027887.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5027906.png)
![N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5027913.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-[4-(dimethylamino)-2-methoxy-5-nitrobenzoyl]oxime hydrochloride](/img/structure/B5027922.png)